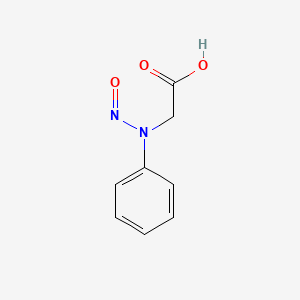

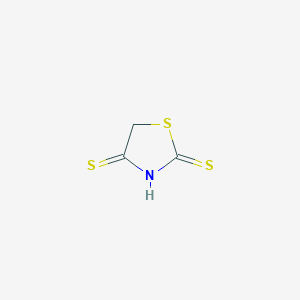

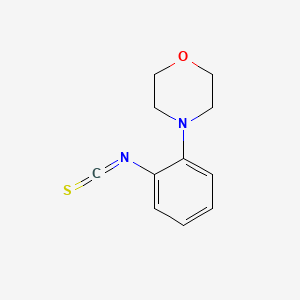

![molecular formula C8H13NOS B1623131 Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- CAS No. 721958-87-8](/img/structure/B1623131.png)

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-

Descripción general

Descripción

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- is a chemical compound with the molecular formula C10H18N2OS . It is a clear, colorless liquid .

Synthesis Analysis

Thiophene, a five-membered ring made up of one sulfur as heteroatom, is a key component in the synthesis of this compound . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]- consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass is 214.328 Da and the monoisotopic mass is 214.113983 Da .Chemical Reactions Analysis

Thiophene derivatives, such as Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-, are essential heterocyclic compounds that show a variety of properties and applications . They are frequently used in the synthesis of biologically active compounds .Aplicaciones Científicas De Investigación

Peptide Synthesis Applications

Modification of the methyl group in 2-(methylsulphonyl)ethanol has led to the development of new base-labile amino-protective groups for peptide synthesis. These groups are labile in alkaline media and afford protecting groups with higher sensitivity to base, compared to traditional ones like the Fmoc group. This modification has resulted in protective groups that are highly stable in acidic medium and resist catalytic hydrogenolysis, making them suitable for peptide synthesis applications (Verhart & Tesser, 2010).

Biofuel Production

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-, and its derivatives have been explored for the synthesis of branched-chain higher alcohols as biofuels from renewable resources like glucose. These compounds offer advantages over traditional biofuel ethanol due to their higher energy density and lower hygroscopicity. The metabolic engineering of microorganisms like Escherichia coli for the production of these alcohols showcases a novel approach to developing sustainable biofuels (Atsumi, Hanai, & Liao, 2008).

Polymer Synthesis

The compound has been used as an initiator in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, leading to the synthesis of telechelic and block copolymers. This application demonstrates its utility in creating polymers with specific end-group functionalities, which are crucial for developing advanced materials (Bakkali-Hassani et al., 2018).

Solid-Solid Phase Transformation Studies

Investigations into the solid-solid phase transformation of related thiophenecarbonitriles have provided insights into the crystallization and transformation behaviors of these compounds. These studies are important for understanding the stability and form conversion of materials in pharmaceutical sciences (Li et al., 2007).

Heterocycle Synthesis

Ethanol, 2-[[(5-methyl-2-thienyl)methyl]amino]-, serves as a precursor in the synthesis of new heterocyclic compounds, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. These compounds have potential applications in pharmaceuticals and materials science due to their unique structural features (El-Kashef et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s worth noting that the thiophene ring system, which is present in this compound, is known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It’s worth noting that the compound’s solubility, molecular weight, and other physicochemical properties can significantly impact its bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can significantly impact the action and stability of similar compounds .

Propiedades

IUPAC Name |

2-[(5-methylthiophen-2-yl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRWEWWOBOJKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405993 | |

| Record name | 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

721958-87-8 | |

| Record name | 2-{[(5-Methylthiophen-2-yl)methyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

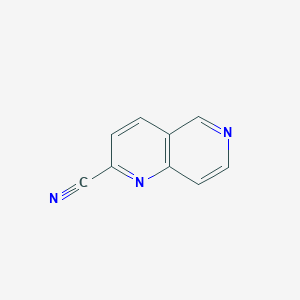

![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)